

# A Technical Guide to 1-Methylpiperazin-2-one: Synthesis, Properties, and Therapeutic Potential

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## Compound of Interest

Compound Name: **1-Methylpiperazin-2-one**

Cat. No.: **B1308644**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Methylpiperazin-2-one**, a heterocyclic compound of interest in medicinal chemistry. The piperazin-2-one scaffold is recognized as a "privileged structure" due to its recurrence in a wide array of biologically active compounds.<sup>[1]</sup> This document details the chemical properties, synthesis, and potential biological applications of **1-Methylpiperazin-2-one**, offering valuable insights for its use in drug discovery and development.

## Chemical Identity and Properties

**1-Methylpiperazin-2-one**, confirmed by its IUPAC name, is a derivative of piperazine.<sup>[2]</sup> Its fundamental chemical and physical properties are summarized below, providing essential data for experimental design and chemical handling.

Table 1: Chemical and Physical Properties of **1-Methylpiperazin-2-one**

Property	Value	Reference
IUPAC Name	1-methylpiperazin-2-one	<a href="#">[2]</a>
Synonyms	1-Methyl-2-piperazinone, 4-Methyl-3-oxopiperazine	<a href="#">[2]</a> <a href="#">[3]</a>
CAS Number	59702-07-7	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>5</sub> H <sub>10</sub> N <sub>2</sub> O	<a href="#">[2]</a> <a href="#">[4]</a>
Molecular Weight	114.15 g/mol	<a href="#">[2]</a> <a href="#">[4]</a>
Appearance	Colorless to light yellow liquid	<a href="#">[3]</a> <a href="#">[4]</a>
Boiling Point	242.1±33.0 °C (Predicted)	<a href="#">[4]</a>
Density	1.037±0.06 g/cm <sup>3</sup> (Predicted)	<a href="#">[4]</a>
pKa	7.42±0.20 (Predicted)	<a href="#">[4]</a>
SMILES	CN1CCNCC1=O	<a href="#">[2]</a>
InChI	InChI=1S/C5H10N2O/c1-7-3-2-6-4-5(7)8/h6H,2-4H2,1H3	<a href="#">[2]</a>
InChIKey	KJCIMSSFGUGTGA-UHFFFAOYSA-N	<a href="#">[2]</a>

## Synthesis and Characterization

The synthesis of **1-Methylpiperazin-2-one** can be achieved through various organic chemistry methodologies. A general procedure using piperazine as a starting material has been reported. [\[4\]](#)

## Experimental Protocol: Synthesis from Piperazine

This protocol outlines a general procedure for the synthesis of **1-Methylpiperazin-2-one**.[\[4\]](#)

Materials:

- Piperazine

- Sodium hydroxide (NaOH)
- 50% aqueous acetone solution
- Acetone

#### Procedure:

- Dissolve piperazine in a 50% aqueous acetone solution (70 mL) containing sodium hydroxide (2.2 g).
- Stir the resulting solution at room temperature for 3 hours.
- Upon completion of the reaction, remove the solvent by distillation under reduced pressure.
- Add acetone to the residue to precipitate insoluble impurities.
- Separate the insoluble material by filtration.
- Remove the acetone from the filtrate by distillation under reduced pressure.
- Distill the final residue under reduced pressure (boiling point of 104°C at 4 mmHg) to yield pure **1-methylpiperazin-2-one**.<sup>[4]</sup>



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*General Synthesis Workflow.*

## Spectroscopic Data

Characterization of **1-Methylpiperazin-2-one** is typically performed using standard spectroscopic methods. While raw spectra are available through various databases, the expected analytical data are summarized below.

Table 2: Spectroscopic Data for **1-Methylpiperazin-2-one**

Technique	Data Availability
FT-IR	Spectrum available[5]
Mass Spectrometry (MS)	Spectrum available[5]
<sup>1</sup> H NMR	Spectrum available[5]
<sup>13</sup> C NMR	Spectrum available[5]

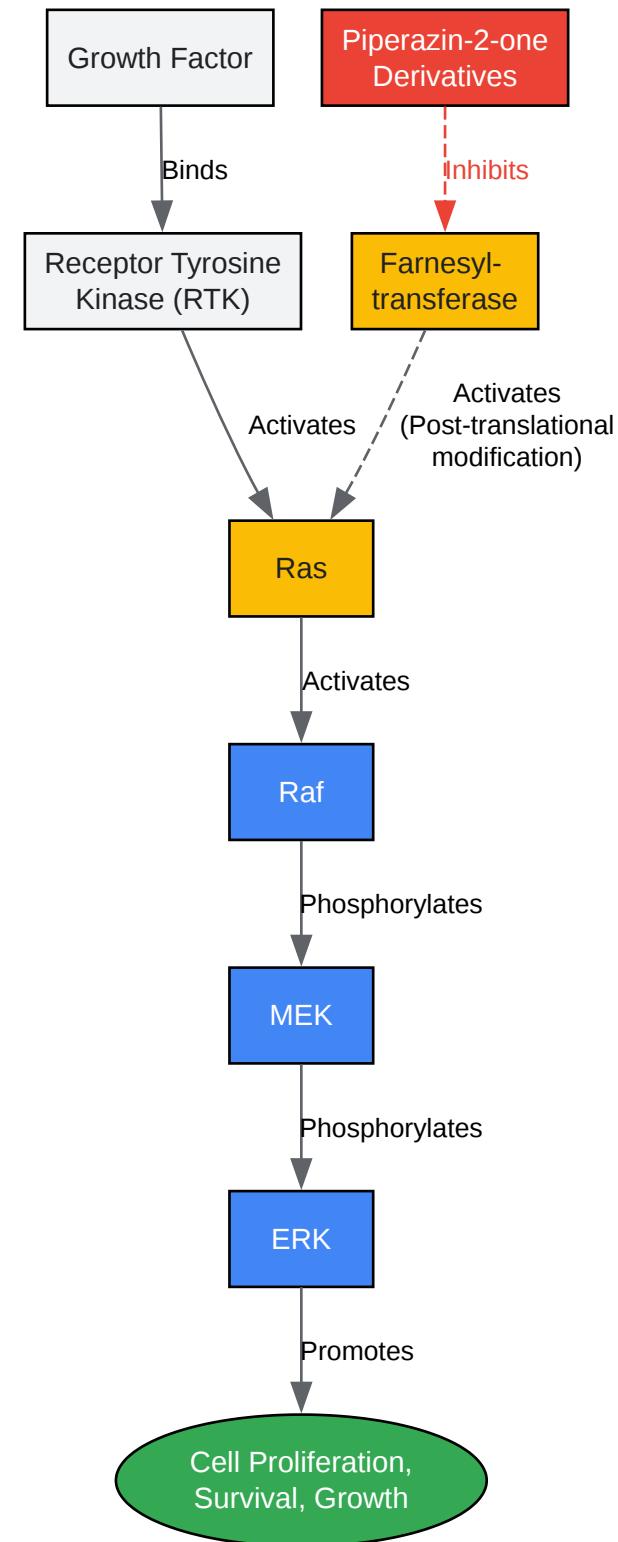
## Biological Activity and Therapeutic Potential

While specific biological studies on **1-Methylpiperazin-2-one** are not extensively detailed in publicly available literature, the broader class of piperazin-2-one derivatives has shown significant promise in medicinal chemistry.[1] Furthermore, the closely related N-methylpiperazine moiety is a key component in several FDA-approved drugs acting on the central nervous system (CNS).[6]

## Anticancer Activity of Piperazin-2-one Derivatives

The piperazin-2-one scaffold is a key feature in compounds designed as potential anticancer agents.[1] A significant mechanism of action involves the inhibition of farnesyltransferase. This enzyme is critical for modifying Ras proteins, which are key components of a signaling pathway that is often hyperactivated in cancer. By inhibiting farnesyltransferase, these compounds can disrupt the Ras-Raf-MEK-ERK signaling cascade, leading to a reduction in cancer cell proliferation and the induction of apoptosis.[1]

## Targeted Ras Signaling Pathway



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*Ras signaling pathway inhibited by piperazin-2-one derivatives.*

## Relevance in Neuropharmacology

The N-methylpiperazine motif is a well-established pharmacophore in neuropharmacology. It is present in a variety of CNS-acting drugs, including antipsychotics like clozapine and trifluoperazine.<sup>[6]</sup> The nitrogen atoms in the piperazine ring can engage in various interactions with target enzymes, and the N-methyl group can influence properties like water solubility and target affinity.<sup>[6]</sup> This suggests that **1-Methylpiperazin-2-one** could serve as a valuable scaffold for developing novel agents targeting the central nervous system.

## Safety and Handling

**1-Methylpiperazin-2-one** is associated with several hazard classifications. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

Table 3: GHS Hazard Information

Hazard Class	Statement	Reference
Acute Toxicity, Oral	H302: Harmful if swallowed	[2]
Skin Corrosion/Irritation	H315: Causes skin irritation	[2][7]
Serious Eye Damage/Irritation	H319: Causes serious eye irritation	[2][7]
STOT, Single Exposure	H335: May cause respiratory irritation	[2][7]
Precautionary Statements	P261, P305+P351+P338	

## Conclusion

**1-Methylpiperazin-2-one** is a versatile heterocyclic compound with a foundation in established synthetic protocols. While direct biological data is limited, its structural similarity to the broader class of biologically active piperazin-2-ones and the prevalence of the N-methylpiperazine moiety in pharmaceuticals highlight its potential as a valuable building block for drug discovery. Its role as a scaffold for developing novel anticancer and neuropharmacological agents warrants further investigation by researchers and scientists in the field.

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